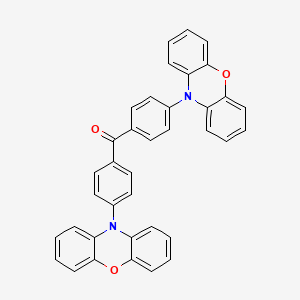
Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone: is an organic compound with the molecular formula C37H24N2O3 and a molecular weight of 544.6 g/mol This compound is known for its unique structure, which includes two phenoxazinyl groups attached to a central methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone typically involves the reaction of 4-(10H-phenoxazin-10-yl)benzaldehyde with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The phenoxazinyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone involves its interaction with various molecular targets and pathways. The phenoxazinyl groups can participate in electron transfer processes, making the compound useful in photophysical applications. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive biological pathways .
Comparación Con Compuestos Similares
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another compound used in OLEDs with similar photophysical properties.
Acridin-9(10H)-one based compounds: Known for their thermally activated delayed fluorescence properties.
4-(10H-phenothiazin-10-yl)benzaldehyde: Shares structural similarities and is used in similar applications.
Uniqueness: Bis(4-(10H-phenoxazin-10-yl)phenyl)methanone stands out due to its unique combination of phenoxazinyl groups and a central methanone core, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications .
Propiedades
Fórmula molecular |
C37H24N2O3 |
|---|---|
Peso molecular |
544.6 g/mol |
Nombre IUPAC |
bis(4-phenoxazin-10-ylphenyl)methanone |
InChI |
InChI=1S/C37H24N2O3/c40-37(25-17-21-27(22-18-25)38-29-9-1-5-13-33(29)41-34-14-6-2-10-30(34)38)26-19-23-28(24-20-26)39-31-11-3-7-15-35(31)42-36-16-8-4-12-32(36)39/h1-24H |
Clave InChI |
GXAXXCSWPANWPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7OC8=CC=CC=C86 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene](/img/structure/B14139656.png)
![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)
![2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B14139668.png)
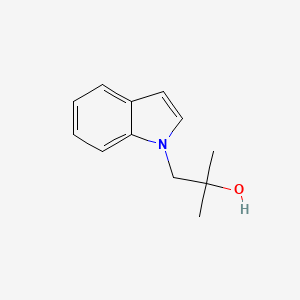



![1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B14139694.png)
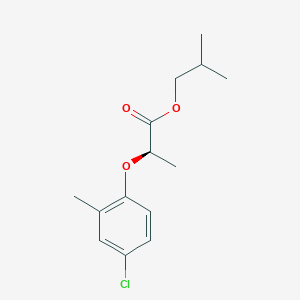
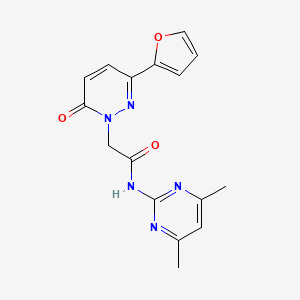
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B14139705.png)
![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)
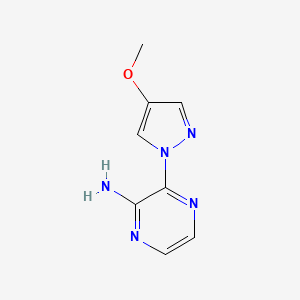
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B14139729.png)
